molecular formula C9H15ClN2O3S B2488906 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856098-91-3

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2488906
M. Wt: 266.74
InChI Key: MKSPJAIUKGYKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride (EPSC) is a chemical compound used in scientific research. It is a sulfonyl chloride derivative of pyrazole, which is a heterocyclic organic compound. EPSC is used as a reagent in chemical synthesis and as a tool in biochemical and physiological research.

Mechanism Of Action

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride acts as a sulfonylating agent, which means it can add a sulfonyl group to amino acid residues in proteins. This modification can affect the function of the protein by altering its structure or activity. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to modify cysteine residues in proteins, which can affect their enzymatic activity or protein-protein interactions.

Biochemical And Physiological Effects

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. In one study, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride was used to modify the cysteine residues in the protein kinase CK2, which resulted in a decrease in its activity. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been used to modify the cysteine residues in the protein tyrosine phosphatase PTP1B, which resulted in an increase in its activity.

Advantages And Limitations For Lab Experiments

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for use in lab experiments. It is a reactive compound that can be used to modify specific amino acid residues in proteins, which allows researchers to study the effects of specific modifications on protein function. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is also relatively easy to synthesize and has a high yield. However, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has some limitations as well. It can be difficult to control the extent of modification in proteins, which can lead to variability in experimental results. Additionally, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a reactive compound that can react with other compounds in the experimental system, which can lead to unwanted modifications.

Future Directions

There are several future directions for research involving 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One potential direction is the development of new drugs based on the structure of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to modify the activity of several enzymes, which suggests that it could be used as a starting point for the development of new drugs. Another potential direction is the use of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride in the study of protein-protein interactions. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can modify cysteine residues in proteins, which could be used to study the effects of specific modifications on protein-protein interactions. Finally, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride could be used in the development of new techniques for protein modification and analysis.

Synthesis Methods

The synthesis of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with sodium sulfite to form 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. The yield of this reaction is typically around 70-80%.

Scientific Research Applications

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been used in a variety of scientific research applications, including the study of protein function and structure, enzyme kinetics, and drug discovery. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a reactive compound that can be used to modify amino acid residues in proteins, which allows researchers to study the effects of specific modifications on protein function. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been used to develop new drugs by modifying the structure of existing compounds.

properties

IUPAC Name

1-ethyl-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O3S/c1-4-12-5-9(16(10,13)14)8(11-12)6-15-7(2)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSPJAIUKGYKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COC(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride

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